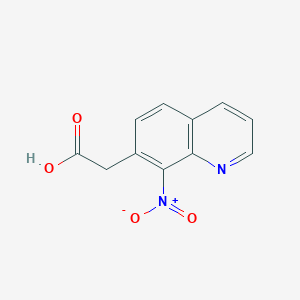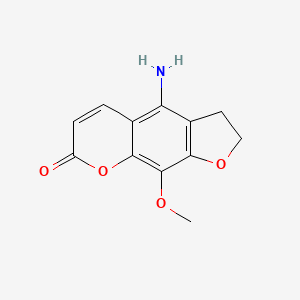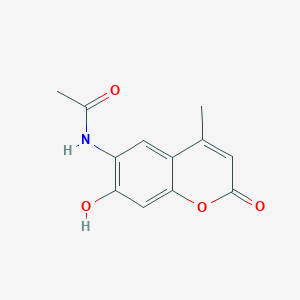![molecular formula C15H16O2 B11878306 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- CAS No. 183614-42-8](/img/structure/B11878306.png)
1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-1-oxaspiro[45]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure, which consists of a phenyl group attached to an oxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one typically involves a multi-step process. One common method is the Lewis acid-catalyzed Prins/pinacol cascade reaction. This process starts with the reaction of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of the oxaspirocycle . The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and the reaction is carried out at room temperature to moderate temperatures.
Industrial Production Methods
While specific industrial production methods for 4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxaspirocycle into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro- or bromo-substituted phenyl oxaspirocycles, as well as oxidized or reduced forms of the spirocyclic structure.
Scientific Research Applications
4-phenyl-1-oxaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one, particularly its fungicidal activity, involves the inhibition of key enzymes in the fungal metabolic pathways. The compound targets specific enzymes, disrupting the synthesis of essential cellular components, leading to the death of the fungal cells .
Comparison with Similar Compounds
Similar Compounds
3-acetyl-4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one: This compound shares a similar spirocyclic structure and exhibits fungicidal activity.
3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one: Another related compound with modifications on the phenyl ring, showing different biological activities.
Uniqueness
4-phenyl-1-oxaspiro[45]dec-3-en-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
183614-42-8 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C15H16O2/c16-14-11-13(12-7-3-1-4-8-12)15(17-14)9-5-2-6-10-15/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI Key |
GRNJWPJPXMADOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


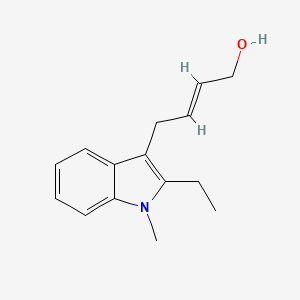


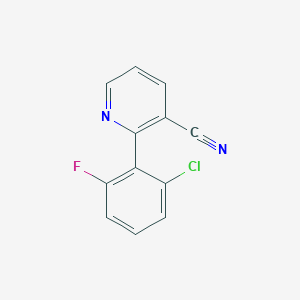
![4,5-Dimethoxyfuro[2,3-B]quinoline](/img/structure/B11878255.png)

![1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-](/img/structure/B11878257.png)

![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11878276.png)

